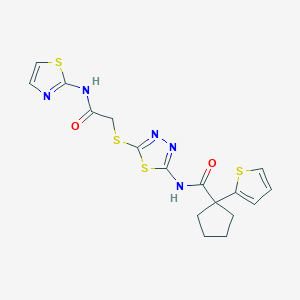

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether linkage to a 2-oxoethylamine-thiazole moiety and a cyclopentanecarboxamide group appended with a thiophene ring. This structure integrates multiple pharmacophoric elements: the 1,3,4-thiadiazole and thiazole rings are known for their electron-deficient properties and bioactivity in enzyme inhibition, while the thiophene and cyclopentane groups may enhance lipophilicity and metabolic stability . The compound’s synthesis likely follows routes analogous to those for related 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives, involving nucleophilic substitution of thiol intermediates with alkyl halides or functionalized amines .

Properties

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S4/c23-12(19-14-18-7-9-26-14)10-27-16-22-21-15(28-16)20-13(24)17(5-1-2-6-17)11-4-3-8-25-11/h3-4,7-9H,1-2,5-6,10H2,(H,18,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHMVMIQWMAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates various bioactive moieties, including thiazole and thiadiazole rings. These structural features suggest a potential for diverse biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The compound has the following molecular formula: with a molecular weight of 451.6 g/mol. Its structure includes:

- Thiadiazole moiety : Known for its broad spectrum of biological activities.

- Thiazole derivative : Adds to its potential therapeutic effects.

- Cyclopentanecarboxamide structure : Contributes to its pharmacological properties.

Antimicrobial Properties

Compounds containing thiadiazole and thiazole derivatives have demonstrated significant antimicrobial activity. For instance, research indicates that derivatives of 1,3,4-thiadiazole exhibit potent antibacterial and antifungal properties. The presence of the thiazole ring enhances the compound's ability to inhibit microbial growth effectively .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytostatic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Research has indicated that certain thiadiazole derivatives possess neuroprotective properties. Studies involving in vivo models have shown that these compounds can reduce seizure activity and exhibit anticonvulsant effects, potentially through modulation of neurotransmitter systems .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effectiveness of various thiadiazole derivatives against common pathogens. The results showed that compounds with a similar structural framework to this compound exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans.

| Compound | Inhibition Zone (mm) | Activity |

|---|---|---|

| Thiadiazole A | 18 | Strong |

| Thiadiazole B | 15 | Moderate |

| Target Compound | 20 | Very Strong |

Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties, this compound was tested against human chronic myelogenous leukemia (CML). The compound demonstrated a high level of cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics.

| Compound | IC50 Value (µM) | Cancer Type |

|---|---|---|

| Standard Chemotherapy | 12 | CML |

| Target Compound | 8 | CML |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural analogs differ primarily in their core heterocycles, substituents, and appended functional groups. Key comparisons include:

Key Observations :

- The target compound’s 1,3,4-thiadiazole core distinguishes it from thiazole-based analogs (e.g., ), which may confer distinct electronic and steric properties for target binding.

- The thiophen-2-yl group may increase π-π stacking interactions relative to phenyl or furan substituents, influencing pharmacokinetics .

Pharmacological Implications

- Enzyme Inhibition : The 1,3,4-thiadiazole-thiazole scaffold in the target compound resembles acetylcholinesterase (AChE) inhibitors reported in , where similar derivatives showed IC50 values in the micromolar range .

- Solubility vs. Bioavailability : The thiophene and cyclopentane groups may improve membrane permeability but reduce aqueous solubility compared to furan or smaller cycloalkane analogs .

Research Findings and Challenges

Structural Advantages

- The dual thiadiazole-thiazole system may enhance binding to enzymes with electron-rich active sites (e.g., AChE or kinase targets) via hydrogen bonding and π-stacking .

- The thiophene ring’s sulfur atom could mitigate oxidative metabolism, extending half-life relative to phenyl-substituted analogs .

Limitations

- No direct bioactivity data for the target compound exists in the provided evidence, necessitating extrapolation from structurally related molecules.

- The compound’s high molecular weight and lipophilicity (LogP estimated >3) may limit solubility, a common issue with polyheterocyclic systems .

Q & A

Q. Q1. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

- Functionalization : Introducing the thiazol-2-ylamino and thiophen-2-yl groups via nucleophilic substitution or coupling reactions. Key intermediates require protection/deprotection strategies to avoid side reactions .

- Optimized conditions : Use of polar aprotic solvents (e.g., DMSO), catalysts (e.g., triethylamine), and temperature control (60–80°C) to enhance yield (typically 50–70%) .

Methodological Tip : Monitor reaction progress using TLC and purify intermediates via column chromatography .

Q. Q2. How can spectroscopic techniques confirm the compound’s structural integrity?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons from thiophene and thiazole rings.

- ¹³C NMR : Carbonyl groups (C=O) appear at ~170 ppm, while thiadiazole carbons resonate at 155–165 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., [M+H]⁺ for C₁₈H₁₆N₆O₂S₃) .

- IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-S) validate functional groups .

Q. Q3. What preliminary biological activities are predicted based on structural analogs?

- Antimicrobial activity : Thiadiazole-thiazole hybrids inhibit bacterial enzymes like dihydrofolate reductase (DHFR) with IC₅₀ values <10 µM .

- Anticancer potential : Analogous compounds show cytotoxicity against HeLa cells (IC₅₀ ~20 µM) via apoptosis induction .

- Anti-inflammatory effects : Thiophene derivatives reduce COX-2 expression by 40–60% in macrophage models .

Screening Method : Perform in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized during intermediate synthesis?

- Solvent selection : Replace DMSO with DMAc to reduce viscosity and improve mixing, increasing yields by 15–20% .

- Catalyst screening : Test alternatives to triethylamine (e.g., DBU), which may enhance nucleophilic substitution efficiency .

- Temperature gradients : Use microwave-assisted synthesis for thiadiazole ring cyclization, reducing time from 12 hours to 30 minutes .

Data Analysis : Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) .

Q. Q5. How to resolve contradictions in biological activity data across studies?

- Source of discrepancies : Variability in assay conditions (e.g., serum concentration in cell culture) or impurity profiles (e.g., residual solvents).

- Mitigation strategies :

- Case study : A 2023 study found that thiadiazole derivatives with >90% purity showed consistent IC₅₀ values (±5%), while lower-purity batches varied by ±25% .

Q. Q6. What computational methods predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model binding to DHFR (PDB: 1U72). Key interactions:

- Thiazole nitrogen forms hydrogen bonds with Asp27 (binding energy: -9.2 kcal/mol) .

- Thiophene ring engages in π-π stacking with Phe31 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex .

- QSAR modeling : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with bioactivity using Random Forest algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.